Iristectorigenin B Iristectorigenin B iristectorigenin A is a natural product found in Iris japonica, Sophora tomentosa, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 37744-62-0
VCID: VC13630828
InChI: InChI=1S/C17H14O7/c1-22-12-4-3-8(5-10(12)18)9-7-24-13-6-11(19)17(23-2)16(21)14(13)15(9)20/h3-7,18-19,21H,1-2H3
SMILES: COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O
Molecular Formula: C17H14O7
Molecular Weight: 330.29 g/mol

Iristectorigenin B

CAS No.: 37744-62-0

Cat. No.: VC13630828

Molecular Formula: C17H14O7

Molecular Weight: 330.29 g/mol

* For research use only. Not for human or veterinary use.

Iristectorigenin B - 37744-62-0

Specification

CAS No. 37744-62-0
Molecular Formula C17H14O7
Molecular Weight 330.29 g/mol
IUPAC Name 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one
Standard InChI InChI=1S/C17H14O7/c1-22-12-4-3-8(5-10(12)18)9-7-24-13-6-11(19)17(23-2)16(21)14(13)15(9)20/h3-7,18-19,21H,1-2H3
Standard InChI Key WRZOUWHPDDOJNR-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O
Canonical SMILES COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

Iristectorigenin B (PubChem CID: 5488781) is classified as an isoflavone derivative. Its IUPAC name, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one, reflects its polyhydroxylated and methoxylated structure . Key molecular descriptors include:

PropertyValue
Molecular FormulaC17H14O7\text{C}_{17}\text{H}_{14}\text{O}_{7}
Molecular Weight330.29 g/mol
XLogP3-AA2.6
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7
Rotatable Bond Count3

The compound’s planar structure facilitates interactions with biological targets such as nuclear receptors and enzymes .

Spectral Identification

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming its identity. Key spectral data include:

  • 13C NMR: Peaks at δ 182.4 (C-4 carbonyl), δ 164.2 (C-7 hydroxyl), and δ 56.3 (methoxy groups) .

  • MS (ESI): A molecular ion peak at m/z 331.08 [M+H]+[M+H]^+ .

Biological Sources and Natural Occurrence

Iristectorigenin B is predominantly isolated from:

  • Iris domestica (Belamcanda chinensis): A traditional medicinal plant used in East Asian therapies for respiratory and inflammatory conditions .

  • Monopteryx inpae: A leguminous species native to South America, suggesting a broader ecological distribution of isoflavonoids .

Its presence in these species underscores the role of secondary metabolites in plant defense and adaptation.

Pharmacological Activities and Mechanisms of Action

Cholesterol Metabolism Modulation

Iristectorigenin B acts as a liver X receptor (LXR) modulator, enhancing the expression of ATP-binding cassette transporters ABCA1 and ABCG1 in macrophages. This promotes cholesterol efflux, reducing intracellular lipid accumulation and potentially mitigating atherosclerosis.

TargetEffectBiological Outcome
LXR-α/βUpregulationIncreased ABCA1/ABCG1
PPAR-γPartial activationAnti-inflammatory response

Research Findings and Therapeutic Applications

Cardiovascular Health

Preclinical studies highlight its role in:

  • Atherosclerosis Prevention: By promoting reverse cholesterol transport, it reduces foam cell formation in arterial walls.

  • Endothelial Protection: Modulation of nitric oxide synthase (NOS) pathways improves vascular reactivity.

Metabolic Syndrome

Preliminary data suggest interactions with peroxisome proliferator-activated receptor gamma (PPAR-γ), implicating it in glucose homeostasis and insulin sensitivity.

Spectral and Computational Data

3D Conformational Analysis

Density functional theory (DFT) calculations reveal a low-energy conformation where the chromen-4-one ring adopts a near-planar orientation, optimizing π-π stacking with hydrophobic receptor pockets .

ADMET Profiling

Computational predictions using QikProp indicate:

  • Moderate oral bioavailability (67%)

  • Blood-brain barrier permeability (logBB = -0.8)

  • CYP3A4 inhibition potential (IC₅₀ = 12 μM)

Challenges and Future Directions

While Iristectorigenin B shows therapeutic promise, critical gaps remain:

  • Toxicological Data: Acute and chronic toxicity profiles are undefined.

  • Synthetic Accessibility: Total synthesis routes are unreported, hindering large-scale production.

  • Clinical Translation: No human trials have been conducted to date.

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